molecular formula C12H9IN2O2S B15156337 2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine

2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine

Cat. No.: B15156337
M. Wt: 372.18 g/mol
InChI Key: HALMDXRLMRXYNA-UHFFFAOYSA-N
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Description

2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a 4-iodophenylmethylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-iodophenylmethylsulfanyl intermediate: This can be achieved by reacting 4-iodobenzyl chloride with sodium sulfide in an appropriate solvent.

    Nitration of pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Coupling reaction: The 4-iodophenylmethylsulfanyl intermediate is then coupled with the nitrated pyridine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The iodine atom can be substituted with other nucleophiles in a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Palladium catalysts, along with suitable ligands and bases, are typically employed for substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Substitution: Various aryl or alkyl-substituted pyridine derivatives.

Scientific Research Applications

2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE
  • 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE
  • 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE

Uniqueness

2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE is unique due to the presence of the iodine atom, which can be utilized in specific synthetic transformations such as palladium-catalyzed cross-coupling reactions. The combination of the nitro and sulfanyl groups also provides a versatile platform for further functionalization and study.

Properties

Molecular Formula

C12H9IN2O2S

Molecular Weight

372.18 g/mol

IUPAC Name

2-[(4-iodophenyl)methylsulfanyl]-5-nitropyridine

InChI

InChI=1S/C12H9IN2O2S/c13-10-3-1-9(2-4-10)8-18-12-6-5-11(7-14-12)15(16)17/h1-7H,8H2

InChI Key

HALMDXRLMRXYNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(C=C2)[N+](=O)[O-])I

Origin of Product

United States

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